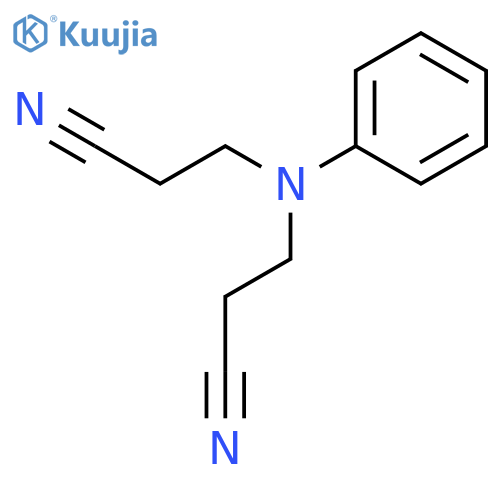Cas no 1555-66-4 (N,N-Bis(2-cyanoethyl)aniline)

N,N-Bis(2-cyanoethyl)aniline structure
商品名:N,N-Bis(2-cyanoethyl)aniline
N,N-Bis(2-cyanoethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 3,3'-(Phenylazanediyl)dipropanenitrile
- N,N-Bis(cyanoethyl)aniline
- 3-[N-(2-cyanoethyl)anilino]propanenitrile
- N,N-Bis(2-cyanoethyl)aniline
- 3,3'-(Phenylimino)dipropionitrile
- 3,3'-Phenylimino-di-propionitril
- bis-2-cyanoethyl aniline
- 3,3'-(Phenylimino)bispropiononitrile
- Bis(2-cyanoethyl)phenylamine
- NN-Bis(2-cyanoethyl)aniline
- CS-0217123
- Aniline, N,N-bis(2-cyanoethyl)-
- N,N-Bis-cyanoethylaniline
- NS00025050
- 3-[(2-cyanoethyl)(phenyl)amino]propanenitrile
- (.beta.-Cyanoethyl)benzylamine
- N,N-Dicyanoethylaniline
- MFCD00019855
- Aniline,N-bis(2-cyanoethyl)-
- DTXSID7061774
- AKOS000208290
- N,N-Bis(.beta.-cyanoethyl)aniline
- Propionitrile,3'-(phenylimino)di-
- EN300-68284
- SCHEMBL2323987
- Propionitrile, 3,3'-(phenylimino)di-
- NSC 108353
- N-N-Bis(cyanoethyl)aniline
- InChI=1/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H
- EINECS 216-306-4
- NSC-108353
- FT-0633661
- Propanenitrile,3'-(phenylimino)bis-
- W-108017
- AC-11087
- (beta-Cyanoethyl)benzylamine
- Z138791656
- 1555-66-4
- Aniline,N-dicyanoethyl-
- NSC108353
- Propanenitrile, 3,3'-(phenylimino)bis-
- Aniline, N,N-dicyanoethyl-
- DB-043274
- DTXCID3035008
- Propionitrile, 3,3'-(phenylimino)di-(8CI)
- 216-306-4
-
- MDL: MFCD00019855
- インチ: 1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2
- InChIKey: NSVHSAUVIFTVPN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)N(CCC#N)CCC#N
計算された属性
- せいみつぶんしりょう: 199.11100
- どういたいしつりょう: 199.111
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 50.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 1.0222 (rough estimate)
- ゆうかいてん: 80-88 ºC
- ふってん: 326.78°C (rough estimate)
- フラッシュポイント: 189°C
- 屈折率: 1.5680 (estimate)
- PSA: 50.82000
- LogP: 2.32036
- ようかいせい: 有機溶媒/希酸/希アルカリに溶け、水に溶けない
N,N-Bis(2-cyanoethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-68284-0.25g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 0.25g |
$37.0 | 2025-03-21 | |
| Enamine | EN300-68284-0.5g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 0.5g |
$58.0 | 2025-03-21 | |
| Enamine | EN300-68284-5.0g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 5.0g |
$113.0 | 2025-03-21 | |
| Enamine | EN300-68284-10.0g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 10.0g |
$203.0 | 2025-03-21 | |
| abcr | AB357755-5 g |
3,3'-(Phenylimino)dipropionitrile, 96%; . |
1555-66-4 | 96% | 5 g |
€124.70 | 2023-07-19 | |
| abcr | AB357755-25 g |
3,3'-(Phenylimino)dipropionitrile, 96%; . |
1555-66-4 | 96% | 25 g |
€364.60 | 2023-07-19 | |
| Aaron | AR001ONQ-50mg |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 50mg |
$52.00 | 2025-04-03 | |
| Aaron | AR001ONQ-100mg |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 100mg |
$61.00 | 2025-04-03 | |
| Aaron | AR001ONQ-1g |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 1g |
$129.00 | 2025-02-13 | |
| Aaron | AR001ONQ-5g |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 5g |
$181.00 | 2023-12-15 |
N,N-Bis(2-cyanoethyl)aniline 関連文献
-
1. 420. The structure and properties of certain polycyclic indolo- and quinolino-derivatives. Part II. Derivatives of 1-ketojulolidineFrederick G. Mann,Bryan B. Smith J. Chem. Soc. 1951 1898
1555-66-4 (N,N-Bis(2-cyanoethyl)aniline) 関連製品
- 94-34-8(N-(2-Cyanoethyl)-N-methylaniline)
- 1075-76-9(3-Anilinopropionitrile)
- 148-87-8(3-(Ethylphenylamino)propanenitrile)
- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1555-66-4)N,N-dicyanoethylaniline

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1555-66-4)N,N-Bis(2-cyanoethyl)aniline

清らかである:99%/99%/99%
はかる:2g/10g/10000mg
価格 ($):156.0/336.0/336.0